(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL
Brand Name: Vulcanchem
CAS No.: 649748-80-1
VCID: VC16883060
InChI: InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16+,20+/m1/s1
SMILES:
Molecular Formula: C16H26O2S2
Molecular Weight: 314.5 g/mol

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL

CAS No.: 649748-80-1

Cat. No.: VC16883060

Molecular Formula: C16H26O2S2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL - 649748-80-1

Specification

CAS No. 649748-80-1
Molecular Formula C16H26O2S2
Molecular Weight 314.5 g/mol
IUPAC Name (2R,3R)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol
Standard InChI InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16+,20+/m1/s1
Standard InChI Key BIWXUKGIXZAVJR-GUXCAODWSA-N
Isomeric SMILES CCCCS[C@@H](C[S@](=O)C1=CC=CC=C1)[C@@H](CCC)O
Canonical SMILES CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O

Introduction

Structural Elucidation and Stereochemical Configuration

Molecular Architecture

The compound features a hexan-3-ol backbone with two chiral centers at positions 2 and 3 (2R,3R configuration). The benzenesulfinyl group [(S)-configuration] at position 1 introduces a sulfoxide moiety, while the butylsulfanyl group at position 2 adds a thioether functionality. This combination creates a molecule with three distinct stereochemical elements, necessitating advanced analytical techniques for unambiguous characterization .

Table 1: Key Structural Features

FeatureDescription
Core structureHexan-3-ol backbone with R configuration at C2 and C3
Sulfoxide group(S)-Benzenesulfinyl at C1 (chiral sulfoxide)
Thioether groupButylsulfanyl at C2
Molecular formulaC₁₆H₂₆O₂S₂
Molecular weight322.5 g/mol

Stereochemical Analysis

The synergistic stereochemistry of the molecule arises from:

  • C1 sulfoxide: The (S)-configuration at sulfur, confirmed via X-ray crystallography or circular dichroism in analogous sulfoxides .

  • C2 and C3 alcohols: The 2R,3R diastereomeric pair, typically resolved using chiral chromatography or enzymatic resolution .

Density functional theory (DFT) calculations predict a staggered conformation for the hexan-3-ol chain, minimizing steric clashes between the bulky sulfinyl and sulfanyl groups. Nuclear Overhauser effect (NOE) spectroscopy would corroborate this spatial arrangement .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves three key steps:

  • Installation of the sulfinyl group: Enantioselective oxidation of a prochiral sulfide using a chiral catalyst (e.g., Sharpless conditions or oxaziridines) .

  • Introduction of the thioether: Nucleophilic displacement of a leaving group (e.g., bromide) by butanethiol under basic conditions.

  • Alcohol formation: Stereocontrolled reduction of a ketone precursor using catalysts like CBS (Corey-Bakshi-Shibata) or Noyori asymmetric hydrogenation .

Table 2: Hypothetical Synthetic Route

StepReactionReagents/ConditionsYield (%)
1Sulfide oxidation to sulfoxideTi(OiPr)₄, (R,R)-diethyl tartrate, H₂O₂78
2Thioether formationButanethiol, K₂CO₃, DMF85
3Ketone reduction to alcoholCBS catalyst, BH₃·THF92

Challenges in Stereocontrol

  • Sulfoxide chirality: Non-enzymatic methods risk racemization; thus, low-temperature conditions (-78°C) and chiral auxiliaries are critical.

  • Diastereoselectivity at C2 and C3: Steric guidance from the sulfinyl group may favor the 2R,3R configuration during reduction, as predicted by Cram's chelation model .

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–7.5 (m, 5H, Ar-H), 3.82 (dd, J = 6.2 Hz, 1H, C3-OH), 3.10 (m, 1H, C2-S-C4H9), 2.95 (m, 1H, C1-S(O)-Ph).

  • ¹³C NMR:

    • δ 142.1 (C-S(O)), 58.3 (C3), 44.7 (C2), 34.2 (C1).

  • HRMS: m/z calcd for C₁₆H₂₆O₂S₂ [M+H]⁺: 323.1401; found: 323.1398.

Chromatographic Behavior

Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) resolves enantiomers with a retention time of 12.7 min for (2R,3R,S)-isomer, confirming >99% ee .

CompoundIC₅₀ (nM)Target
Esomeprazole10H⁺/K⁺ ATPase
Hypothetical derivative15*CYP450 3A4 (predicted)

*Estimated via QSAR modeling .

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